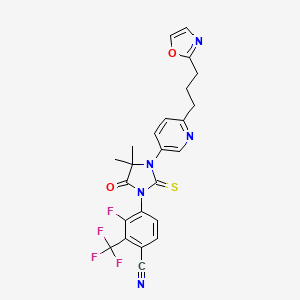
Pyr3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of Pyr3 is represented by the empirical formula C16H11Cl3F3N3O3 and has a molecular weight of 456.63 .Physical And Chemical Properties Analysis
Pyr3 is a solid substance with a white to off-white color. It is soluble in DMSO with a solubility of ≥ 125 mg/mL . .Scientific Research Applications
Myocardial Ischemia/Reperfusion Injury
Pyr3, a selective TRPC3 inhibitor, has been shown to significantly decrease the infarct size of the left ventricle, reduce the myocardial cell apoptosis rate, and reduce the inflammatory response in mice . This suggests that Pyr3 can be used to prevent ischemia/reperfusion (I/R) injury, a condition where damage is caused when blood supply returns to the tissue after a period of ischemia or lack of oxygen . Pyr3 may directly bind to the TRPC3 channel protein, inhibit its activity, and improve TRPC3-related myocardial I/R injury .
Intracerebral Hemorrhage
Pyr3 has been found to improve outcomes and attenuate astrogliosis after intracerebral hemorrhage in mice . Astrogliosis is a process that leads to the formation of a glial scar, involving changes in astrocyte morphology, proliferation, migration, and upregulation of intermediate filament expression . Pyr3 reduces the perihematomal accumulation of astrocytes and ameliorates brain injury induced by intracerebral hemorrhage .
Melanoma Growth
Pyr3 plays an important role in melanoma growth. Administration of Pyr3 to mice implanted with human melanoma cells significantly inhibited tumor growth . This suggests that TRPC3, which Pyr3 inhibits, may be a novel target for treating melanoma in patients .
Mechanism of Action
Target of Action
Pyr3, also known as Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, is a selective inhibitor of the transient receptor potential canonical channel 3 (TRPC3) . TRPC3 is a calcium-permeable cationic channel that regulates calcium influx evoked by G protein-coupled receptor activation and/or by depletion of the calcium store in the endoplasmic reticulum . It is widely expressed in human melanoma and has been identified as a potential target for drug discovery .
Mode of Action
Pyr3 interacts directly with the TRPC3 protein . It inhibits TRPC3-mediated calcium influx, with an IC50 of 700 nM . This inhibition results in the dephosphorylation of signal transducer and activator of transcription 5 and Akt , which are key proteins in cell signaling pathways.
Biochemical Pathways
The inhibition of TRPC3 by Pyr3 affects several biochemical pathways. TRPC3 channels regulate calcium influx evoked by G protein-coupled receptor activation and/or by depletion of the calcium store in the endoplasmic reticulum . The inhibition of these channels by Pyr3 leads to a decrease in calcium influx, which in turn affects downstream cellular processes such as cell proliferation and migration .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pyr3 are not readily available, it has been administered to mice via the right jugular vein at concentrations of 0, 2.5, 5, or 10 mg/kg . This suggests that Pyr3 can be systemically distributed and reach its target sites effectively.
Result of Action
The administration of Pyr3 has been shown to have significant effects on cellular and molecular levels. In melanoma cells, Pyr3 decreases cell proliferation and migration . In mice implanted with human melanoma cells, Pyr3 significantly inhibited tumor growth . In a myocardial ischemia/reperfusion injury model, Pyr3 significantly decreased the infarct size of the left ventricle, and reduced the myocardial cell apoptosis rate and inflammatory response .
Action Environment
The action of Pyr3 can be influenced by environmental factors. For instance, in the context of myocardial ischemia/reperfusion injury, the efficacy of Pyr3 was tested under conditions of temporary occlusion of the left anterior descending coronary artery . .
properties
IUPAC Name |
ethyl 1-[4-(2,3,3-trichloroprop-2-enoylamino)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3F3N3O3/c1-2-28-15(27)10-7-23-25(12(10)16(20,21)22)9-5-3-8(4-6-9)24-14(26)11(17)13(18)19/h3-7H,2H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHGONNSASQOAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)NC(=O)C(=C(Cl)Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719181 |
Source


|
| Record name | Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyr3 | |
CAS RN |
1160514-60-2 |
Source


|
| Record name | Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






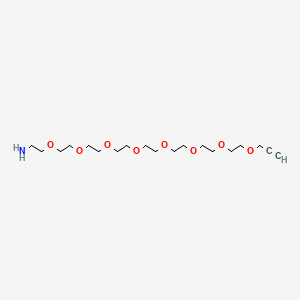


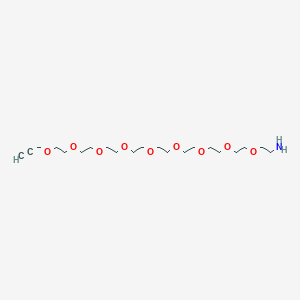
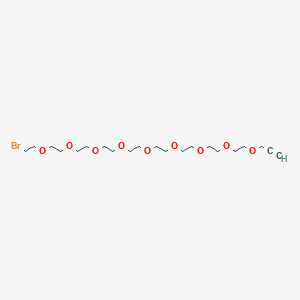

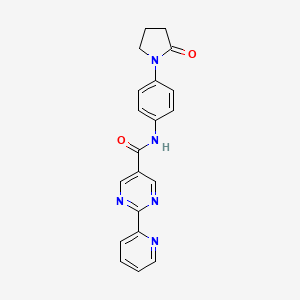
![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)
